2-Chloro-3-(trifluoromethoxy)benzoic acid
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Overview
Description
2-Chloro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4ClF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethoxy)benzoic acid typically involves the chlorination and trifluoromethoxylation of benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. These processes are designed to handle the exothermic nature of the reactions and ensure consistent product quality . The use of microreactors and mixed acid systems helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-3-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the chlorine atom.
2-Chloro-α,α,α-trifluoro-m-toluic acid: Similar in structure but has a different substitution pattern on the benzene ring.
Uniqueness
2-Chloro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both chlorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H4ClF3O3 |
---|---|
Molecular Weight |
240.56 g/mol |
IUPAC Name |
2-chloro-3-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
WOMXORLJLQSCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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